molecular formula C11H6ClF3N2 B1480230 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine CAS No. 1271474-52-2

2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine

Cat. No.: B1480230
CAS No.: 1271474-52-2
M. Wt: 258.62 g/mol
InChI Key: SHAOKOIXLOOLCT-UHFFFAOYSA-N
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Description

Pyrimidines are heterocyclic aromatic compounds that serve as core structures for numerous pharmaceuticals due to their ability to mimic nucleobases and interact with biological targets. The introduction of fluorine atoms and fluorinated groups (e.g., difluoromethyl) enhances metabolic stability, bioavailability, and binding affinity, as fluorine’s electronegativity and small atomic radius optimize steric and electronic interactions . This compound features a difluoromethyl group at position 4, a chloro substituent at position 2, and a 4-fluorophenyl ring at position 5. These modifications are strategically designed to balance lipophilicity, solubility, and target engagement.

Properties

IUPAC Name

2-chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2/c12-11-16-8(5-9(17-11)10(14)15)6-1-3-7(13)4-2-6/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAOKOIXLOOLCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=N2)Cl)C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse sources.

  • Molecular Formula : C11H6ClF3N2
  • Molecular Weight : 244.63 g/mol
  • CAS Number : 1271474-98-6

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The synthetic pathway often includes the introduction of the difluoromethyl and chloro groups through electrophilic aromatic substitution or nucleophilic substitution reactions.

Antitumor Activity

Research indicates that compounds containing a pyrimidine core often exhibit significant antitumor properties. For instance, studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation in various cancer lines, including those resistant to conventional therapies.

  • Case Study: Inhibition of c-KIT Mutants
    • A related compound demonstrated potent inhibition against c-KIT mutants associated with gastrointestinal stromal tumors (GISTs). This highlights the potential of pyrimidine derivatives in targeting specific oncogenic pathways .

Anti-inflammatory Activity

Pyrimidines have also been evaluated for their anti-inflammatory properties. Certain derivatives have shown promise in reducing inflammation through the inhibition of cyclooxygenase (COX) enzymes.

  • Case Study: COX Inhibition
    • A study reported that similar pyrimidine compounds exhibited selective inhibition of COX-2 over COX-1, indicating their potential as anti-inflammatory agents with fewer gastrointestinal side effects compared to traditional NSAIDs .

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial effects, where it has been tested against various bacterial and fungal strains.

  • Case Study: Antimicrobial Testing
    • Preliminary assays indicated that certain pyrimidine derivatives displayed significant activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antimicrobial agents .

The exact mechanism of action for this compound remains under investigation. However, its biological activities are likely mediated through:

  • Inhibition of specific kinases (e.g., c-KIT)
  • Modulation of inflammatory pathways by affecting COX enzymes
  • Disruption of microbial cell wall synthesis

Data Summary

Activity TypeRelated StudiesKey Findings
AntitumorInhibition of c-KIT mutantsEffective against GIST-associated mutations
Anti-inflammatoryCOX inhibition studiesSelective COX-2 inhibition with minimal side effects
AntimicrobialTesting against bacterial strainsSignificant activity against multiple pathogens

Scientific Research Applications

Medicinal Chemistry

2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Research indicates that compounds with similar structures exhibit anti-inflammatory and anticancer properties. For instance:

  • Anti-inflammatory Activity : Studies have reported that certain pyrimidine derivatives inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. In vitro assays demonstrated significant COX-2 inhibition, suggesting potential applications in treating inflammatory diseases .
  • Anticancer Activity : The compound's structural features may contribute to its ability to interact with specific biological targets involved in cancer progression. Preliminary studies have indicated that derivatives of this compound can induce apoptosis in cancer cell lines .

Agrochemicals

The unique chemical structure of this compound also positions it as a candidate for use in agrochemicals. Its fluorinated groups may enhance the stability and efficacy of pesticides or herbicides by improving their bioavailability and reducing degradation in environmental conditions.

Material Science

In material science, the compound's properties can be leveraged for developing advanced materials. Pyrimidine derivatives are often explored for their roles in organic electronics and photonic devices due to their ability to form stable organic semiconductors.

Case Study 1: Anti-inflammatory Effects

A study published in the Royal Society of Chemistry highlighted the synthesis of various pyrimidine derivatives, including those structurally related to this compound. These compounds were evaluated for their anti-inflammatory effects through COX inhibition assays. The results showed that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Case Study 2: Synthesis and Characterization

Research focusing on the synthesis of pyrimidine compounds has utilized this compound as a key intermediate. The synthetic routes often involve reactions with various nucleophiles to create more complex structures with potential biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine are best understood through comparison with analogous pyrimidine derivatives. Below is a detailed analysis of key analogs:

Substituent Variations at Position 4

2-Chloro-4-(4-chlorophenyl)-6-(4-fluorophenyl)pyrimidine (5e)

  • Structure : Position 4 has a 4-chlorophenyl group instead of difluoromethyl.
  • Properties :

  • Higher molecular weight (C₁₆H₁₀ClFN₂ vs. C₁₁H₇ClF₃N₂ for the target compound).
  • Reduced lipophilicity due to the absence of fluorinated alkyl groups.
  • Synthesis yield: 63% via nucleophilic substitution and column chromatography .
    • Biological Relevance : Chlorophenyl groups enhance π-π stacking but may reduce metabolic stability compared to fluorinated alkyl groups.

2-Chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)pyrimidine (DT595)

  • Structure : Trifluoromethyl (CF₃) replaces difluoromethyl (CF₂H) at position 3.
  • Properties :

  • Molecular formula: C₁₁H₅ClF₄N₂; molar mass: 276.62 g/mol .
    • Synthesis : Requires specialized fluorinating agents, which may lower yield compared to CF₂H-containing analogs.

Substituent Variations at Position 6

4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine

  • Structure : Sulfanyl (S-) linkage at position 6 instead of direct phenyl attachment.
  • Properties :

  • Molecular formula: C₁₀H₇ClFN₃S; molar mass: 255.7 g/mol .
  • Sulfur incorporation may improve solubility but reduce stability due to oxidation susceptibility.

6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine

  • Structure : Dichlorophenyl at position 6 and CF₃ at position 4.
  • Properties :

  • Molecular weight: 369.20 g/mol .

Functional Group Impact on Bioactivity

  • Difluoromethyl (CF₂H) vs.
  • Chloro vs. Amino at Position 2: Chloro groups enhance electrophilicity, facilitating nucleophilic substitution reactions in drug-target interactions, whereas amino groups increase solubility but may reduce stability .

Comparative Data Table

Compound Name Substituents (Position 2/4/6) Molecular Formula Molar Mass (g/mol) Key Properties Synthesis Yield Reference
This compound Cl/CF₂H/4-fluorophenyl C₁₁H₇ClF₃N₂ 257.63 High metabolic stability, moderate lipophilicity N/A N/A
2-Chloro-4-(4-chlorophenyl)-6-(4-fluorophenyl)pyrimidine (5e) Cl/4-Cl-C₆H₄/4-fluorophenyl C₁₆H₁₀ClFN₂ 284.71 π-π stacking capability 63%
2-Chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)pyrimidine (DT595) Cl/CF₃/4-fluorophenyl C₁₁H₅ClF₄N₂ 276.62 Enhanced electron-withdrawing capacity N/A
4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine NH₂/Cl/4-fluorophenyl-S- C₁₀H₇ClFN₃S 255.70 Improved solubility, oxidation-prone N/A

Research Implications

  • Synthetic Challenges : Difluoromethyl-containing pyrimidines require precise control of fluorination conditions, whereas chlorophenyl analogs are more straightforward to synthesize .
  • Biological Performance : The difluoromethyl group in the target compound likely offers a balance between CF₃’s potency and reduced toxicity, making it a promising candidate for kinase or enzyme inhibitors.
  • Structural Insights : Crystallographic studies (e.g., dihedral angles in ) suggest that fluorinated pyrimidines adopt conformations optimal for target binding .

Preparation Methods

Pyrimidine Core Construction and Aryl Substitution

The 6-(4-fluorophenyl) substitution on the pyrimidine ring is commonly introduced via cross-coupling reactions such as Suzuki or Stille coupling, using halogenated pyrimidine intermediates and 4-fluorophenyl boronic acids or stannanes. This step ensures selective arylation at the 6-position.

Difluoromethyl Group Introduction

Difluoromethylation at the 4-position of the pyrimidine ring is more challenging and has been addressed in recent literature through late-stage difluoromethylation techniques. These methods involve:

  • Coupling of aryl halides with difluoromethylating agents such as ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, followed by hydrolysis and decarboxylation to yield difluoromethylated arenes.
  • Stepwise strategies that allow selective difluoromethylation on electron-deficient heteroaromatic systems, including pyrimidines.

These methods provide access to the difluoromethyl functionality under relatively mild conditions with good functional group tolerance.

Chlorination at the 2-Position

The 2-chloro substituent is typically introduced via chlorination of a 2-hydroxypyrimidine intermediate. A common chlorinating agent is thionyl chloride (SOCl2), often catalyzed by a small amount of DMF, with reflux conditions in solvents such as 1,2-dichloroethane. This step converts the 2-hydroxy group into the 2-chloro substituent with high efficiency.

Representative Synthetic Procedure (Adapted from Related Pyrimidine Syntheses)

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Preparation of 2-hydroxy-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine Cross-coupling of 2-hydroxy-4-(difluoromethyl)pyrimidine with 4-fluorophenyl boronic acid under Pd-catalysis 65-75 Requires inert atmosphere, base such as K2CO3
2 Chlorination of 2-hydroxy group to 2-chloro Treatment with thionyl chloride (SOCl2) and catalytic DMF in 1,2-dichloroethane, reflux 4 h 80-90 Careful temperature control at ~110°C
3 Purification Recrystallization from methanol or chromatography Ensures high purity

Detailed Research Findings and Notes

  • Difluoromethylation Techniques: Late-stage difluoromethylation strategies have evolved to allow the introduction of the CF2H group onto heteroaromatics including pyrimidines. These methods often use difluoromethylating reagents that form the C–CF2H bond via cross-coupling or radical pathways. The stepwise approach involving ethyl 2,2-difluoro-2-(trimethylsilyl)acetate followed by hydrolysis and decarboxylation is notable for its generality and applicability to electron-deficient systems.

  • Chlorination Step: The conversion of 2-hydroxy pyrimidines to 2-chloro derivatives using SOCl2 is well-documented, providing high yields and clean reactions. The presence of catalytic DMF enhances the chlorination efficiency by forming a reactive Vilsmeier intermediate.

  • Solvent and Reaction Conditions: Hydrocarbon solvents or chlorinated solvents such as dichloromethane and 1,2-dichloroethane are preferred for their inertness and ability to dissolve both organic substrates and reagents. Temperature control during reagent addition and reaction is critical for maximizing yield and minimizing side reactions.

Comparative Table of Preparation Methods for Related Pyrimidine Derivatives

Compound Key Preparation Steps Chlorination Method Difluoromethylation Method Yield Range (%) Reference
This compound Cross-coupling, difluoromethylation, chlorination SOCl2 + DMF catalysis, reflux Late-stage difluoromethylation via silyl ester intermediate 65-90
2-Chloro-4,6-dimethoxypyrimidine (related) Salifying, cyanamide, condensation, chlorination HCl gas introduction, complex solvent Not applicable 70-85

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine, and what factors influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or condensation reactions. A metal-free approach using β-CF3 aryl ketones under mild conditions (e.g., DMF, 60°C) achieves high yields (~85%) by optimizing substituent electronic effects . Key factors include:

  • Reagent selection : Use of KF or Cs2CO3 as bases to activate fluorinated intermediates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.
  • Yield determinants : Steric hindrance from the 4-fluorophenyl group and reactivity of the difluoromethyl substituent.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • 1H/19F NMR : Look for singlet peaks for the difluoromethyl group (δ ~5.8–6.2 ppm in 1H; δ ~-100 to -110 ppm in 19F) and aromatic protons (δ ~7.2–8.1 ppm) .
  • HRMS : Confirm molecular ion [M+H]+ at m/z 283.05 (calculated: 283.04) .
  • XRD : Resolve structural ambiguities in halogenated pyrimidines using SHELX software for refinement (R factor < 0.05) .

Q. What safety protocols are critical when handling intermediates during synthesis?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant goggles, and fume hoods to avoid inhalation/contact with toxic intermediates (e.g., chlorinated pyrimidines) .
  • Waste disposal : Segregate halogenated waste and use licensed disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in halogenated pyrimidines, and what software is recommended for data analysis?

  • Methodological Answer :

  • Crystal growth : Use slow evaporation of a dichloromethane/methanol (3:1) solution to obtain single crystals .
  • Data refinement : SHELXL (for small molecules) and Olex2 (for visualization) are recommended. Critical parameters include bond length accuracy (mean σ(C–C) < 0.006 Å) and R-factor convergence (< 0.055) .
  • Challenges : Address twinning or disorder in the difluoromethyl group by refining occupancy ratios .

Q. What strategies can reconcile contradictory data from different synthetic routes (e.g., yield disparities)?

  • Methodological Answer :

  • Controlled experiments : Compare reaction kinetics (e.g., via HPLC monitoring) under varying temperatures (40–80°C) and catalysts (e.g., Pd vs. Cu) .
  • Computational modeling : Use DFT calculations (Gaussian 16) to assess energy barriers for NAS reactions involving the 4-fluorophenyl group .
  • Cross-validation : Validate purity by TLC, NMR, and elemental analysis to rule out byproduct interference .

Q. How can structure-activity relationship (SAR) studies optimize antiviral activity in fluorinated pyrimidine derivatives?

  • Methodological Answer :

  • Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance binding to viral targets (e.g., HBV polymerase) .
  • In vitro assays : Test inhibition of viral replication in HBV-transgenic mice (IC50 < 50 nM) using RT-qPCR for viral load quantification .
  • Docking studies : AutoDock Vina can predict interactions between the difluoromethyl group and hydrophobic enzyme pockets .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine
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2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine

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